N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide
Description
N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a phenyl group at position 5 and a carboxamide-linked 3-acetylphenyl group at position 2. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The acetyl group on the phenyl ring may enhance metabolic stability or influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12(21)14-8-5-9-15(10-14)20-17(22)18-19-11-16(23-18)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJJOZZQRXIVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 3-acetylbenzoic acid with phenyl isocyanate to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like potassium carbonate to facilitate the cyclization process .
Chemical Reactions Analysis
N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using reagents like potassium permanganate to introduce additional functional groups. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups. Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium hydride to replace certain substituents on the oxazole ring .
Scientific Research Applications
N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Additionally, it has been investigated for its antimicrobial properties, making it a potential candidate for the development of new antibiotics. In the field of materials science, this compound has been explored for its use in the synthesis of novel polymers with unique properties .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets within cells. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling processes that lead to cell proliferation and survival, thereby exerting its anticancer effects. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
a. 5-Phenyl-1,3,4-oxadiazole Derivatives describes N-(p-ethylphenylsulfonyl)-3-[2-(5-phenyl-1,3,4-oxadiazole-2-yl-thio)ethanone]-6-methylindole, which replaces the 1,3-oxazole with a 1,3,4-oxadiazole. Synthesis of such derivatives often yields <36% (e.g., compound 6 in ), suggesting higher complexity compared to oxazole syntheses .
b. 5-Phenyl-1,3,4-thiadiazole Derivatives
highlights 5-phenyl-1,3,4-thiadiazol-2-amine derivatives , where sulfur replaces the oxazole’s oxygen. Thiadiazoles exhibit distinct electronic profiles (e.g., lower electronegativity), which may enhance lipophilicity. Melting points for these derivatives range from 175–225°C (e.g., 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine: 212–214°C), suggesting stronger intermolecular forces compared to oxazoles .
Substituent Effects
a. Acetylphenyl vs. Halogen-Substituted Phenyl Groups describes a pyrazole-4-carbaldehyde derivative with a 3-chlorophenylsulfanyl group. Such substitutions are critical in modulating pharmacokinetic properties like metabolic stability .
b. Carboxamide Linker Variations ’s N-(3-aminophenyl)-1,3-benzodioxole-5-carboxamide replaces the oxazole with a benzodioxole system.
Table 1: Key Properties of Selected Compounds
Synthesis Notes:
- Oxadiazole derivatives () often require multistep reactions with moderate yields (e.g., 36% for compound 6), whereas thiadiazoles () are synthesized via POCl₃-mediated cyclization with higher yields (~60–70%) .
- The acetyl group in the target compound may necessitate protective-group strategies during synthesis, adding complexity compared to halogenated analogs.
Structural and Computational Insights
Crystallography tools like SHELX () and SIR97 () are pivotal in determining bond lengths and angles. For example, oxazole’s C–O and C–N bonds (~1.36 Å and 1.30 Å, respectively) differ from oxadiazoles (~1.33 Å for N–N), influencing conformational stability . Computational docking (as in ) could predict the acetyl group’s role in binding pocket interactions.
Biological Activity
N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxazole ring structure that contributes to its biological activity. The presence of the acetyl and phenyl groups enhances its pharmacological properties, making it a candidate for various therapeutic applications.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in disease processes. Research indicates that compounds with similar structures can interact with various biological targets, including:
- Enzymatic Inhibition : Compounds in the oxazole class have shown potential in inhibiting enzymes involved in cancer progression and inflammation.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
1. Anticancer Properties
Studies have shown that this compound may exert anticancer effects by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with an oxazole nucleus have been linked to the inhibition of cancer cell growth through various mechanisms:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
- Apoptosis Induction : Promoting programmed cell death in malignant cells.
2. Antimicrobial Activity
Research has indicated that related oxazole compounds possess significant antimicrobial properties. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results:
| Compound | Activity | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| This compound | Moderate | 50 | Staphylococcus aureus |
| This compound | Strong | 25 | Escherichia coli |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of various oxazole derivatives, this compound was found to significantly inhibit the growth of human cancer cell lines. The study reported an IC50 value of 20 µM when tested against breast cancer cells, indicating potent activity.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of several oxazole compounds against clinical isolates of bacteria. This compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
